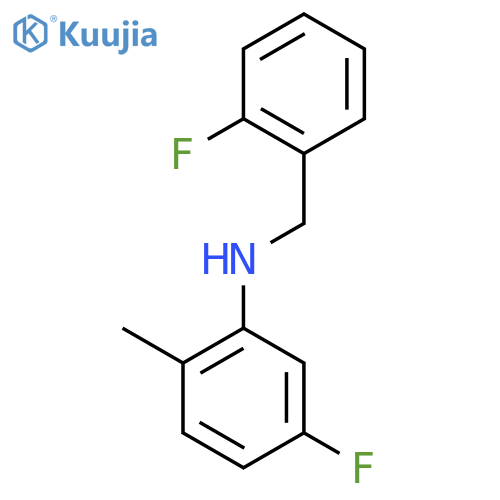

Cas no 1019491-33-8 (5-fluoro-n-(2-fluorobenzyl)-2-methylaniline)

5-fluoro-n-(2-fluorobenzyl)-2-methylaniline 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline

- 5-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline

- 1019491-33-8

- AKOS000238764

- 5-Fluoro-N-(2-fluorobenzyl)-2-Methylaniline, 97%

- 5-fluoro-n-(2-fluorobenzyl)-2-methylaniline

-

- MDL: MFCD11145961

- インチ: 1S/C14H13F2N/c1-10-6-7-12(15)8-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3

- InChIKey: NCRLFNMFDZUGHU-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1CNC1C=C(C=CC=1C)F

計算された属性

- せいみつぶんしりょう: 233.10160574g/mol

- どういたいしつりょう: 233.10160574g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 4

5-fluoro-n-(2-fluorobenzyl)-2-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | H57754-250mg |

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline, 97% |

1019491-33-8 | 97% | 250mg |

¥1883.00 | 2023-09-15 | |

| Cooke Chemical | F375421-1g |

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline |

1019491-33-8 | 97 | 1g |

RMB 8585.60 | 2025-02-21 | |

| AN HUI ZE SHENG Technology Co., Ltd. | H57754-1g |

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline, 97% |

1019491-33-8 | 97% | 1g |

¥6029.00 | 2023-09-15 | |

| Cooke Chemical | F375421-250mg |

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline |

1019491-33-8 | 97 | 250mg |

RMB 2681.60 | 2025-02-21 |

5-fluoro-n-(2-fluorobenzyl)-2-methylaniline 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

5-fluoro-n-(2-fluorobenzyl)-2-methylanilineに関する追加情報

Comprehensive Overview of 5-Fluoro-N-(2-Fluorobenzyl)-2-Methylaniline (CAS No. 1019491-33-8): Properties, Applications, and Industry Insights

The chemical compound 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline (CAS No. 1019491-33-8) is a fluorinated aromatic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique structural features, including fluorine substitutions and a benzyl-aniline backbone, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular formula, C14H13F2N, and precise molecular weight of 233.26 g/mol make it a critical building block for drug discovery and material science applications.

In recent years, the demand for fluorinated compounds like 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline has surged due to their enhanced metabolic stability and bioavailability. Researchers frequently search for terms such as "fluorinated aniline derivatives" and "CAS 1019491-33-8 applications" to explore its role in kinase inhibitors and anticancer agents. The compound's lipophilicity and electron-withdrawing properties, attributed to the fluorine atoms, are pivotal in modulating drug-receptor interactions, a topic widely discussed in medicinal chemistry forums.

The synthesis of 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline typically involves multi-step organic reactions, including reductive amination or nucleophilic substitution. Industry professionals often inquire about "optimized synthesis routes for CAS 1019491-33-8" to improve yield and scalability. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to verify its purity, a critical factor for regulatory compliance in pharmaceutical manufacturing.

Beyond pharmaceuticals, this compound finds niche applications in advanced material science, particularly in the development of liquid crystals and organic semiconductors. Its thermal stability and electronic properties align with the growing interest in "fluorine-based functional materials," a trending topic in renewable energy and electronics research. Startups and academic labs frequently explore its potential in optoelectronic devices, leveraging its tunable aromatic system.

Environmental and safety considerations for 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline are also a focal point. Queries like "biodegradability of fluorinated anilines" and "green chemistry alternatives" reflect the industry's shift toward sustainable practices. While the compound is not classified as hazardous under standard guidelines, proper handling protocols are emphasized to mitigate risks associated with fine chemical synthesis.

Market trends indicate a rising adoption of CAS 1019491-33-8 in contract research organizations (CROs) and custom synthesis services. Its inclusion in proprietary libraries for high-throughput screening underscores its relevance in drug discovery pipelines. Patent analyses reveal its use in novel small-molecule therapeutics, particularly for central nervous system (CNS) disorders, a hotbed of innovation.

In conclusion, 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline exemplifies the intersection of structural complexity and functional versatility. As the scientific community continues to unravel its potential, this compound remains a cornerstone in the evolution of targeted therapies and smart materials. Future research may explore its structure-activity relationships (SAR) to unlock new applications, solidifying its position in the fine chemicals landscape.

1019491-33-8 (5-fluoro-n-(2-fluorobenzyl)-2-methylaniline) 関連製品

- 1563969-96-9(3-(cyclopropylmethylidene)pyrrolidine)

- 1780872-44-7(2-{bicyclo3.1.0hexan-3-yl}acetic acid)

- 1261755-89-8(2-Chloro-6-(2,4,5-trichlorophenyl)nicotinic acid)

- 2229581-35-3(tert-butyl N-2-(azetidin-2-yl)-4-hydroxyphenylcarbamate)

- 1894085-43-8(4-((2-Methoxyethyl)(methyl)amino)cyclohexane-1-carboxylic acid)

- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)

- 1804742-52-6(Ethyl 4-iodo-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 1207016-97-4(1-(diphenylmethyl)-3-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-ylurea)

- 921797-92-4(3,4,5-triethoxy-N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

- 1361736-91-5(2-(Difluoromethyl)-4-methoxy-3-nitropyridine-6-sulfonamide)